

Arbemnifosbuvir: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Arbemnifosbuvir*

Cat. No.: *B8146281*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbemnifosbuvir, also known as AT-752, is a potent antiviral agent currently under investigation for the treatment of various RNA virus infections. As a phosphoramidate prodrug of a modified guanosine nucleotide, its design allows for efficient intracellular delivery and conversion to its active triphosphate form. This document provides a comprehensive overview of the chemical structure of **Arbemnifosbuvir** and a detailed examination of its synthetic pathways, drawing from publicly available scientific literature and patent documents. Experimental details, where available, are provided to offer a deeper understanding of the chemistry involved in its creation.

Chemical Structure and Properties

Arbemnifosbuvir is a chiral molecule with a complex structure designed for optimal therapeutic activity. The core of the molecule is a 2'-deoxy-2'-fluoro-2'-C-methylguanosine nucleoside. This modified sugar moiety is crucial for its antiviral properties. The 5'-hydroxyl group of the ribose is linked to a phosphoramidate group, which consists of an L-alanine isopropyl ester and a phenoxy group. This phosphoramidate moiety masks the charge of the phosphate, facilitating cell membrane penetration.

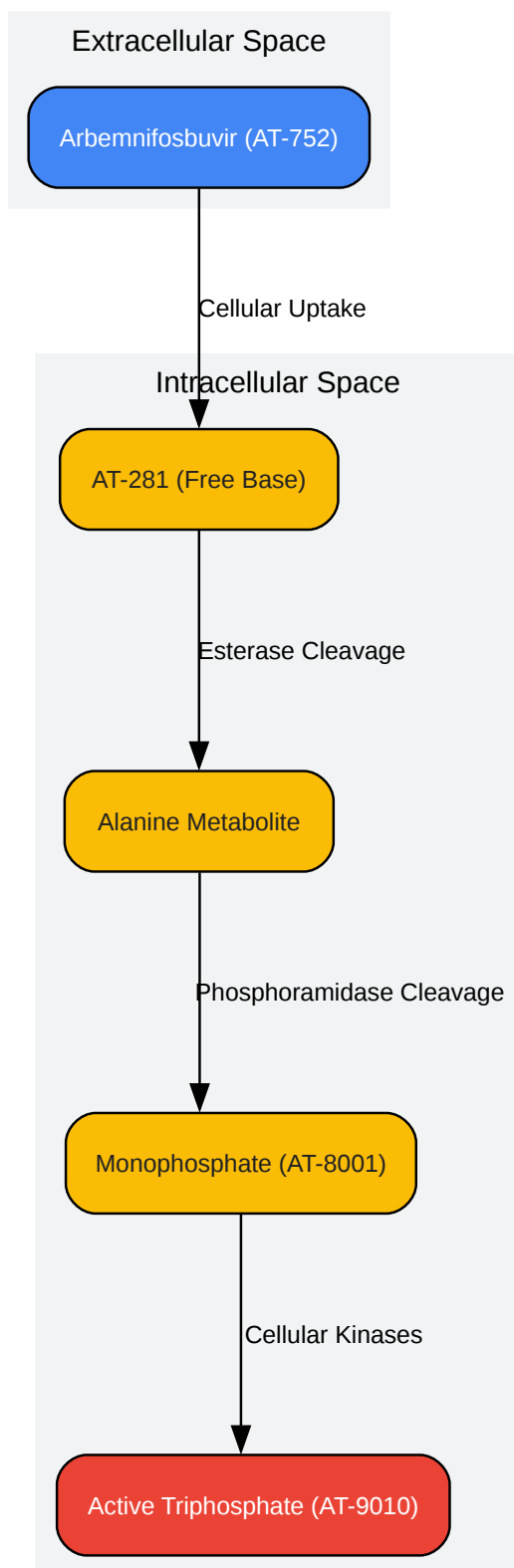
The systematic IUPAC name for **Arbemnifosbuvir** is isopropyl ((R)-(((2R,3R,4R,5R)-5-(2-amino-6-(methylamino)-9H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-

yl)methoxy)(phenoxy)phosphoryl)-L-alaninate[1].

Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₃ FN ₇ O ₇ P	[1][2]
Molecular Weight	581.54 g/mol	[1]
CAS Number	1998705-63-7	[1]
Synonyms	AT-752, AT-281 (free base)	
Appearance	White to off-white solid	

Metabolic Activation Pathway

Arbemnifosbuvir is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon entering the cell, it undergoes a series of enzymatic transformations to yield the active triphosphate metabolite, AT-9010.



[Click to download full resolution via product page](#)

Metabolic activation of **Arbemnifosbuvir**.

The activation cascade begins with the hydrolysis of the isopropyl ester by cellular esterases to yield the alanine metabolite. Subsequent cleavage of the phosphoramidate bond by a phosphoramidase releases the 5'-monophosphate of the nucleoside analogue (AT-8001). Cellular kinases then phosphorylate the monophosphate to the diphosphate and finally to the active 5'-triphosphate, AT-9010. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, thus inhibiting viral replication.

Synthesis of Arbemnifosbuvir

The synthesis of **Arbemnifosbuvir** is a multi-step process that can be broadly divided into two key stages: the synthesis of the modified nucleoside core and the subsequent stereoselective installation of the phosphoramidate moiety. While a detailed, publicly available protocol for the direct synthesis of **Arbemnifosbuvir** is limited, the general strategies for synthesizing analogous 2'-fluoro-2'-C-methylguanosine phosphoramidate prodrugs are well-documented in patent literature.

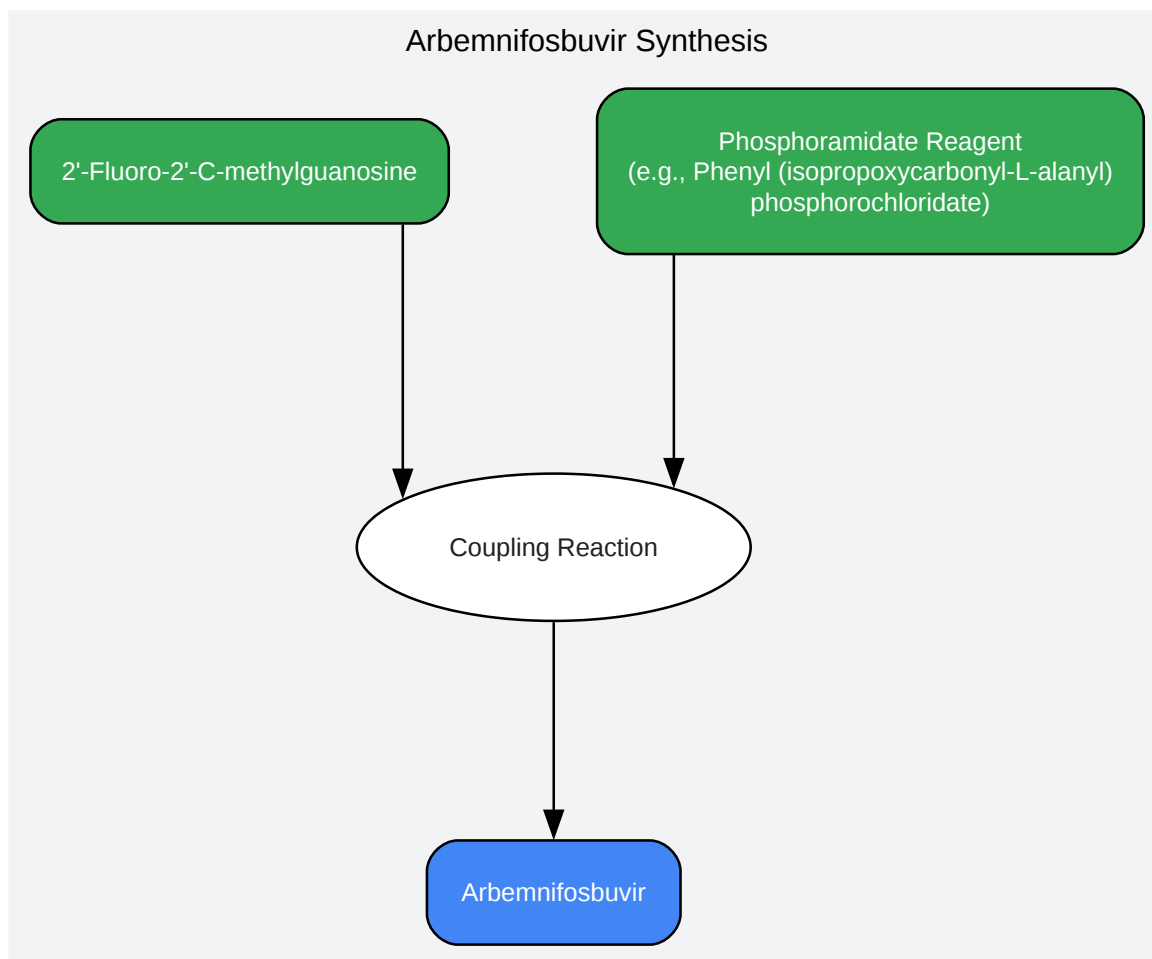
Synthesis of the 2'-Fluoro-2'-C-methylguanosine Core

The synthesis of the key nucleoside intermediate typically starts from a readily available sugar derivative. A representative, though not explicitly confirmed for **Arbemnifosbuvir**, synthetic approach involves the following key transformations:

- **Fluorination and Methylation of a Lactone Precursor:** The synthesis often commences with a protected ribonolactone. A key step is the introduction of the fluorine and methyl groups at the 2' position. This can be achieved through various fluorinating and methylating agents.
- **Reduction and Protection:** The lactone is then reduced to a lactol, followed by protection of the hydroxyl groups.
- **Glycosylation:** The protected sugar is then coupled with a protected guanine derivative to form the nucleoside. This is a critical step where the correct anomeric stereochemistry (β -configuration) must be established.
- **Deprotection:** Finally, the protecting groups on the sugar and the purine base are removed to yield the 2'-fluoro-2'-C-methylguanosine nucleoside.

Phosphoramidate Coupling

The final stage of the synthesis involves the coupling of the modified nucleoside with the phosphoramidate side chain. This is a stereocritical step, as the phosphorus center in the final product is chiral.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Arbemnifosbuvir: A Technical Guide to its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146281#arbemnifosbuvir-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com